molecular formula C15H14F2N4O B2707593 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide CAS No. 1358349-39-9

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

Cat. No. B2707593
CAS RN: 1358349-39-9
M. Wt: 304.301
InChI Key: BWOVNCYLSGAOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide” is a complex organic molecule that contains a pyrimidine ring and a pyrrolidine ring. Pyrimidine is a basic structure in nucleotides (cytosine, thymine, and uracil) in DNA and RNA. Pyrrolidine ring is found in many pharmaceuticals and natural products .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction, followed by the introduction of the pyrrolidine ring . The exact synthetic route would depend on the specific substituents and their positions .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including our compound of interest, have been investigated for their antiviral potential. Specifically, 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may inhibit viral replication. Researchers have synthesized related compounds and evaluated their efficacy against influenza A and Coxsackie B4 viruses . Further studies could explore its mechanism of action and potential clinical applications.

Anti-Inflammatory and Analgesic Properties

Indole-based molecules often exhibit anti-inflammatory and analgesic activities. While not directly studied for our compound, similar indole derivatives have shown promise in this regard. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide demonstrated anti-inflammatory effects . Investigating our compound’s potential in this context could be valuable.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Diabetes Treatment

A related class of proline amides, including (3,3-difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone, has been synthesized and evaluated as DPP-IV inhibitors for type 2 diabetes treatment . While not identical to our compound, this highlights the potential of indole-based structures in diabetes research.

Mechanism of Action

Target of Action

It’s known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.

Mode of Action

Similar compounds have been found to interact with their targets through various mechanisms . For instance, some compounds inhibit enzymes, while others act as antagonists or modulators of receptors . It’s possible that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to affect a wide range of pathways . These compounds can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . It’s possible that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide may have a similar broad-spectrum effect on biochemical pathways.

Pharmacokinetics

A similar compound was found to have high oral bioavailability in preclinical species and low plasma protein binding , suggesting that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide might have similar pharmacokinetic properties.

Result of Action

Similar compounds have been found to have various biological activities , suggesting that 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide might have similar effects.

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds . These factors can include pH, temperature, presence of other compounds, and more. Therefore, it’s likely that similar factors could influence the action of 2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide.

properties

IUPAC Name

2,4-difluoro-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N4O/c16-10-3-4-12(13(17)7-10)14(22)20-11-8-18-15(19-9-11)21-5-1-2-6-21/h3-4,7-9H,1-2,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOVNCYLSGAOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)benzamide

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